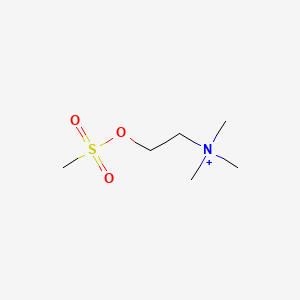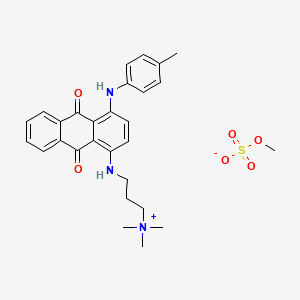
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a benzamide group attached to a phthalazinone moiety through a hydroxyethyl linker. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the phthalazinone ring via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Benzamide Group: The benzamide group is then attached to the phthalazinone core through a nucleophilic substitution reaction.
Hydroxyethyl Linker Addition: Finally, the hydroxyethyl group is introduced through an esterification or amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the phthalazinone ring can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and benzamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide: Unique due to its specific structure and combination of functional groups.
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzoate: Similar structure but with a benzoate group instead of a benzamide group.
Uniqueness
This compound stands out due to its specific combination of a hydroxyethyl linker, a benzamide group, and a phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
847046-86-0 |
|---|---|
Molekularformel |
C18H17N3O3 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
InChI |
InChI=1S/C18H17N3O3/c1-21-18(24)15-5-3-2-4-14(15)16(20-21)12-6-8-13(9-7-12)17(23)19-10-11-22/h2-9,22H,10-11H2,1H3,(H,19,23) |
InChI-Schlüssel |
BDKKWOVVIDEHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCCO |
Löslichkeit |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)

![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)




![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

